N-Benzyl-N-nitroso-p-toluenesulfonamide
Overview
Description
N-Benzyl-N-nitroso-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound's structure is characterized by a benzyl group attached to the nitrogen of the sulfonamide moiety and a nitroso group on the aromatic ring.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in various studies. For instance, N-Benzyl-2-nitrobenzenesulfonamides have been synthesized through base-mediated intramolecular arylation at the benzyl sp(3) carbon, yielding benzhydrylamines. The presence of electron-withdrawing groups on the aromatic ring is crucial for facilitating the C-arylation process . Additionally, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide demonstrates the potential for creating sulfonamide derivatives with high yields through a multi-step process involving O-methylation and purification techniques .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been presented using experimental techniques like FT-IR and FT-Raman, alongside density functional theory (DFT) calculations . The crystal structure of a related compound, N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), reveals an intramolecular hydrogen bond that influences the planarity of the molecule .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, serving as intermediates for the synthesis of nitrogenous heterocycles. For instance, unsymmetrically substituted benzhydrylamines, which can be derived from N-benzyl-2-nitrobenzenesulfonamides, are used in the syntheses of indazole oxides and quinazolines . The reactivity of these compounds is often influenced by the substituents on the aromatic ring, which can affect the electronic properties and thus the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The effects of substituents like the nitro group on the characteristic benzene sulfonamides bands in the spectra have been discussed, with DFT calculations assisting in the interpretation of spectroscopic data . The electronic structure, charge transfer, and potential sites for electrophilic and nucleophilic attack within these molecules have been explored through combined experimental and computational studies .
Scientific Research Applications
Synthesis and Production
N-Benzyl-N-nitroso-p-toluenesulfonamide is a key compound in the production of diazomethane, a highly reactive and selective reagent used in the pharmaceutical and fine chemicals industry. Research has focused on optimizing the synthesis of this compound. For instance, Struempel, Ondruschka, and Stark (2009) developed a continuous multistep synthesis using microreaction technology to produce N-Benzyl-N-nitroso-p-toluenesulfonamide, highlighting its importance in the production of diazomethane. This approach showed significant advantages over traditional batch-wise preparation due to the exothermic nature of the reactions and the use of toxic and highly reactive reagents (Struempel, Ondruschka, & Stark, 2009).
Chemical Reactions and Catalysis
The compound has been studied for its role in various chemical reactions. For example, Engberts, van der Laan, and Boer (2010) investigated the UV light-induced N-alkyl cleavage reaction of N-alkyl-N-nitroso-p-toluenesulfonamides, resulting in the formation of p-toluenesulfonamide and carbonyl compounds. This study shed light on potential photochemical applications of N-Benzyl-N-nitroso-p-toluenesulfonamide (Engberts, van der Laan, & Boer, 2010).
Additionally, Shi et al. (2009) explored the environmentally benign synthesis of carbon-nitrogen bonds, demonstrating a novel method for the coupling of sulfonamides and alcohols. Their research highlights the importance of sulfonamide derivatives, including N-Benzyl-N-nitroso-p-toluenesulfonamide, in drug synthesis (Shi et al., 2009).
Crystal Structure Analysis
The crystal structure of related compounds has also been a subject of study. Bolger and Gourdon (1995) determined the crystal structure of N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), providing insights into the molecular structure and potential interactions of similar compounds (Bolger & Gourdon, 1995).
Biochemical Studies
In biochemical research, the effects of similar compounds on biological systems have been examined. Shaw, Ostap, and Goldman (2003) studied the mechanism of inhibition of skeletal muscle actomyosin by N-Benzyl-p-toluenesulfonamide, revealing its specific effects on muscle fiber contraction (Shaw, Ostap, & Goldman, 2003).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-4-methyl-N-nitrosobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXELPGWSCCGNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399508 | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-nitroso-p-toluenesulfonamide | |
CAS RN |
33528-13-1 | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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